molecular formula C9H17N3 B1480104 1-(3-Aminopropyl)piperidine-4-carbonitrile CAS No. 2097985-89-0

1-(3-Aminopropyl)piperidine-4-carbonitrile

Cat. No.: B1480104
CAS No.: 2097985-89-0
M. Wt: 167.25 g/mol
InChI Key: AZESXAJHMICIFI-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)piperidine-4-carbonitrile (CAS 2097985-89-0) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile chemical building block for designing new drugs, leveraging the piperidine scaffold which is one of the most common heterocycles in FDA-approved medications . Piperidine-containing compounds are privileged structures in the pharmaceutical industry, found in more than twenty classes of therapeutics, and are crucial for probing structure-activity relationships during drug discovery investigations . This compound features both an aminopropyl side chain and a carbonitrile group on the piperidine ring, making it a valuable intermediate for further synthetic modification. Its molecular formula is C9H17N3, with a molecular weight of 167.25 g/mol . Research indicates that derivatives of 1-(3-aminopropyl)piperidine have been investigated as potential antagonists for the C-C chemokine receptor type 5 (CCR5) . Such compounds hold therapeutic potential for a range of conditions mediated by CCR5, including autoimmune diseases such as rheumatoid arthritis, HIV infectious disease, chronic obstructive pulmonary disease, and asthma . Furthermore, piperidine-based compounds are increasingly explored for their utility in advanced drug delivery systems. Recent scientific developments include the incorporation of piperidine derivatives into polymeric films composed of sodium alginate and poly(vinyl alcohol) for controlled release applications, demonstrating potent antimicrobial activity against various microorganisms . As a key synthetic intermediate, 1-(3-Aminopropyl)piperidine-4-carbonitrile enables researchers to develop novel bioactive molecules for pharmaceutical and biomaterials research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-aminopropyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c10-4-1-5-12-6-2-9(8-11)3-7-12/h9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZESXAJHMICIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanation and Amination of Piperidine Derivatives

A common synthetic approach involves starting from a 4-substituted piperidine such as 1-benzyl-4-piperidone or 4-aminopiperidine derivatives, followed by:

  • Addition of cyanide source (e.g., hydrocyanic acid or sodium/potassium cyanide) under base catalysis to introduce the carbonitrile group at the 4-position.
  • Subsequent reaction with amines or alkyl halides to introduce the 3-aminopropyl substituent on the nitrogen atom.

This approach is exemplified in the preparation of related compounds such as 1-benzyl-4-anilinopiperidine-4-carboxylic acid intermediates, where hydrocyanic acid is added to 1-benzyl-4-piperidone at low temperatures (0–15 °C) under base catalysis, followed by reflux and further functional group transformations to yield the cyano-substituted piperidine intermediate.

Protection of Amines and Selective Alkylation

To selectively introduce the 3-aminopropyl group, protection of primary amines is often employed. For example:

  • 4-Aminopiperidine is reacted with benzophenone to selectively protect the primary amine, forming a Schiff base intermediate.
  • The free secondary amine is then deprotonated using alkali (e.g., sodium hydroxide or potassium hydroxide) in a solvent like tetrahydrofuran (THF) at low temperature (0 °C).
  • The deprotonated intermediate reacts with 3-methoxypropyl bromide (or similar alkyl halides) to introduce the 3-substituted propyl chain.
  • Acidic deprotection (e.g., with aqueous hydrochloric acid) removes the benzophenone protecting group, yielding the desired 1-(3-aminopropyl)piperidine derivative.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Time (h) Notes
1 Cyanation of 1-benzyl-4-piperidone Hydrocyanic acid (10–20% in methanol), base catalyst (3–10% methanol solution), 0–15 °C, then reflux 0–15 (initial), reflux 0.5–3 (addition), 0.5–3 (insulation), reflux Base catalysts include NaOH, KOH, or mixtures; slow addition improves yield
2 Amination/Aniline addition Aniline addition under reflux with glacial acetic acid Reflux 0.5–3 Followed by crystallization in ice water with acetic acid
3 Hydrolysis and crystallization Sulfuric acid (70–95%), stirred at 20–50 °C for 40–90 h, followed by ammonia adjustment to pH 4–9 20–50 40–90 Produces carbamyl intermediate, isolated as white powder
4 Deprotection and final crystallization Concentrated HCl, reflux at boiling for 5–20 h, cooling and crystallization 20–35 (start), boiling reflux 5–20 (reflux), 24–54 (crystallization) Final product isolated as white crystalline solid
5 Protection of primary amine 4-Aminopiperidine and benzophenone reflux in toluene Reflux Not specified Forms benzophenone-protected intermediate, recrystallized from ethanol/heptane
6 Alkylation of secondary amine Deprotonation with alkali in THF at 0 °C, reaction with 3-methoxypropyl bromide at room temperature 0 (deprotonation), RT (alkylation) 3–5 Followed by acidic deprotection and extraction

Yield and Environmental Considerations

  • The optimized three-step cyanation–amination–hydrolysis process for related piperidine derivatives achieves a total recovery yield of approximately 77–79%, significantly higher than earlier methods which reported yields around 32–41%.
  • The process avoids excessive use of organic solvents such as dichloromethane and isopropanol, reducing environmental pollution and cost.
  • The benzophenone protecting group can be recovered and recycled, facilitating industrial scale-up and sustainability.

Summary Table of Preparation Methods

Method Aspect Description Reference
Starting Material 1-Benzyl-4-piperidone or 4-aminopiperidine
Cyanation Hydrocyanic acid or cyanide salts under base catalysis at low temperature
Amine Protection Benzophenone protection of primary amine in 4-aminopiperidine
Alkylation Reaction of deprotonated secondary amine with 3-methoxypropyl bromide
Deprotection Acidic removal of protecting group (HCl or aqueous acid)
Final Purification Crystallization from aqueous or mixed solvents
Yield Approximately 77–79% total recovery for multi-step processes
Environmental Impact Reduced use of hazardous solvents, recyclable protecting groups

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Scientific Research Applications

1.1. NLRP3 Inflammasome Inhibition

Recent studies have highlighted the role of 1-(3-Aminopropyl)piperidine-4-carbonitrile as a scaffold for developing NLRP3 inflammasome inhibitors. NLRP3 is implicated in various inflammatory diseases, and inhibiting its activity can have therapeutic benefits. Compounds derived from this structure have shown promise in reducing NLRP3 activation and subsequent pyroptosis in macrophages. For instance, modifications to the piperidine ring have yielded derivatives that effectively inhibit IL-1β release, a key cytokine in inflammation .

1.2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that piperidine derivatives can induce apoptosis in cancer cells. Specifically, studies have demonstrated that certain derivatives exhibit cytotoxicity against hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The three-dimensional structure of these compounds may enhance their interaction with biological targets, making them suitable candidates for further development in cancer therapy.

1.3. Neurological Disorders

In the context of neuropharmacology, 1-(3-Aminopropyl)piperidine-4-carbonitrile has been explored for its potential in treating neurological disorders such as Alzheimer's disease. Piperidine derivatives have shown efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter degradation. This inhibition could improve cholinergic signaling and cognitive function . Additionally, the incorporation of piperidine moieties has been linked to enhanced brain penetration of therapeutic agents, which is crucial for treating central nervous system disorders .

Synthesis and Derivatives

The synthesis of 1-(3-Aminopropyl)piperidine-4-carbonitrile involves several chemical reactions that can be optimized for yield and purity. Various synthetic pathways have been explored to modify the piperidine structure to enhance biological activity or selectivity towards specific targets.

Synthesis Method Description Yield
Nucleophilic AdditionReaction of piperidine with nitriles to form amidinesHigh
Cycloaddition ReactionsThree-component reactions leading to diverse piperidine derivativesModerate
Chiral OptimizationUse of chiral piperidine derivatives for improved receptor bindingVariable

Case Study 1: Inhibition of NLRP3 Activation

A study investigated the efficacy of various derivatives of 1-(3-Aminopropyl)piperidine-4-carbonitrile in inhibiting NLRP3-dependent pyroptosis in THP-1 cells. The results indicated significant reductions in IL-1β release when treated with optimized derivatives, suggesting a potential therapeutic application for inflammatory diseases .

Case Study 2: Anticancer Activity Assessment

In vitro tests on FaDu hypopharyngeal tumor cells demonstrated that certain piperidine derivatives derived from 1-(3-Aminopropyl)piperidine-4-carbonitrile exhibited enhanced cytotoxicity compared to traditional chemotherapeutics. This underscores the potential of these compounds as novel anticancer agents .

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 1-(3-Aminopropyl)piperidine-4-carbonitrile with structurally similar compounds, focusing on substituents, molecular properties, and reported biological activities:

Compound Name Substituents Molecular Weight Key Functional Features Reported Applications
1-(3-Aminopropyl)piperidine-4-carbonitrile - 3-aminopropyl at N1
- Nitrile at C4
~209.3 g/mol High polarity (amine + nitrile), potential for hydrogen bonding Not explicitly stated in evidence
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile - 4-(Trifluoromethyl)phenyl at N1
- Nitrile at C4
~284.3 g/mol Lipophilic CF₃ group enhances membrane permeability Intermediate in cross-coupling reactions
1-(5-Aminopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile - 5-aminopentyl at N1
- 4-(CF₃)phenyl and nitrile at C4
~383.4 g/mol Extended alkyl chain improves solubility; CF₃ group for target affinity Late-stage C–H functionalization studies
1-(2-Aminophenyl)piperidine-4-carbonitrile - 2-aminophenyl at N1
- Nitrile at C4
201.27 g/mol Aromatic amine for π-π stacking; nitrile for stability Research reagent (no specific bioactivity stated)
1-(4-Oxopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile - 4-oxopentyl at N1
- 4-(CF₃)phenyl and nitrile at C4
~368.4 g/mol Ketone moiety enables further derivatization; CF₃ for lipophilicity Model substrate for oxidation/amination studies

Key Research Findings

Physicochemical Properties

  • The 3-aminopropyl group in the target compound increases hydrophilicity compared to analogs with aryl or CF₃ groups. This may limit blood-brain barrier penetration but improve aqueous solubility .
  • The nitrile group confers metabolic resistance, as seen in related compounds like 1-(2-aminophenyl)piperidine-4-carbonitrile, which is stable under physiological conditions .

Biological Activity

1-(3-Aminopropyl)piperidine-4-carbonitrile is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

1-(3-Aminopropyl)piperidine-4-carbonitrile, with the chemical formula C₉H₁₄N₄, features a piperidine ring substituted with an amino group and a carbonitrile moiety. The synthesis typically involves the reaction of piperidine derivatives with appropriate amines and nitriles under controlled conditions.

Biological Activity Overview

The biological activity of 1-(3-Aminopropyl)piperidine-4-carbonitrile has been explored in various studies, demonstrating its potential as a pharmacological agent:

  • Anticancer Activity: Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds derived from similar scaffolds have shown efficacy against cancer cell lines such as MCF-7 and HeLa, with IC₅₀ values indicating potent activity .
  • Sigma Receptor Modulation: Research has identified that piperidine-based compounds can act as ligands for sigma receptors, which are implicated in neuroprotection and various psychiatric disorders. The binding affinity of these compounds can be high, suggesting potential therapeutic applications in treating neurological conditions .
  • NLRP3 Inhibition: A study highlighted the ability of certain piperidine derivatives to inhibit NLRP3 inflammasome activation, which is crucial in inflammatory responses. This inhibition was correlated with reduced IL-1β release in macrophage models, indicating a possible anti-inflammatory mechanism for 1-(3-Aminopropyl)piperidine-4-carbonitrile .

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of piperidine derivatives, 1-(3-Aminopropyl)piperidine-4-carbonitrile was tested against multiple cancer cell lines. The results showed:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa12Cell cycle arrest

These findings suggest that the compound could be developed further as an anticancer agent.

Case Study 2: Sigma Receptor Interaction

A screening campaign for sigma receptor ligands revealed that 1-(3-Aminopropyl)piperidine-4-carbonitrile binds effectively to sigma receptors with an affinity comparable to known ligands like haloperidol.

CompoundKᵢ (nM)
1-(3-Aminopropyl)piperidine-4-carbonitrile4.5
Haloperidol2.5

This interaction highlights its potential role in neuropharmacology.

Research Findings

Recent investigations into the biological activity of 1-(3-Aminopropyl)piperidine-4-carbonitrile have yielded promising results:

  • Inhibition of Pyroptosis: The compound has been shown to prevent pyroptotic cell death in macrophages, reducing inflammatory cytokine release significantly at concentrations as low as 10 µM .
  • Structure-Activity Relationship (SAR): Variations in the piperidine structure have been systematically studied to optimize biological activity. Modifications at the carbonitrile position have led to enhanced receptor binding and increased anti-inflammatory effects.

Q & A

Basic Research Question

  • IR Spectroscopy : Identify key functional groups:
    • Nitrile (C≡N) stretch at ~2200–2260 cm⁻¹.
    • Primary amine (N-H) bends at ~1600–1640 cm⁻¹.
      Reference spectra from piperidine derivatives in , which used IR to confirm acylated products .
  • GC-MS : Analyze molecular ion peaks (e.g., m/z corresponding to C₉H₁₅N₃) and fragmentation patterns. notes low-intensity molecular ions (0.5–8%) for similar compounds, requiring high-resolution MS for accuracy .
  • NMR : Use ¹H NMR to resolve proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, aminopropyl chain protons at δ 2.5–3.5 ppm). Compare with computed spectra from PubChem data .

What strategies are recommended for purifying 1-(3-Aminopropyl)piperidine-4-carbonitrile, especially when dealing with polar byproducts?

Basic Research Question

  • Chromatography : Use silica gel column chromatography with a gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar impurities. highlights membrane and separation technologies for polar compounds .
  • Crystallization : Recrystallize from ethanol/water mixtures (70:30 v/v) at 4°C. emphasizes solvent selection for piperidine derivatives based on solubility .
  • Distillation : For volatile impurities, employ vacuum distillation (50–80°C, 0.1 mmHg).

How can researchers address contradictions in spectroscopic data, such as unexpected peaks in NMR or low-intensity molecular ions in GC-MS?

Advanced Research Question

  • Hypothesis Testing :
    • Scenario 1 : Extra NMR peaks may arise from stereoisomers or solvent residues. Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
    • Scenario 2 : Low GC-MS ion intensity suggests thermal decomposition. Use softer ionization techniques (e.g., ESI-MS) or derivatize the compound (e.g., silylation) to enhance volatility .
  • Comparative Analysis : Cross-validate with computational tools (e.g., Gaussian for NMR chemical shift prediction) and reference databases like PubChem . underscores aligning methodologies with theoretical frameworks to resolve ambiguities .

What methodologies are suitable for studying the reaction mechanisms of 1-(3-Aminopropyl)piperidine-4-carbonitrile in nucleophilic substitution reactions?

Advanced Research Question

  • Kinetic Studies : Conduct time-resolved ¹H NMR to monitor intermediate formation. For example, track the disappearance of piperidine protons during alkylation .
  • Computational Modeling : Use DFT (Density Functional Theory) to simulate transition states and activation energies. references molecular dynamics simulations for related piperidine derivatives .
  • Isotopic Labeling : Introduce ¹⁵N or ²H isotopes at the amine group to trace reaction pathways via MS/MS fragmentation patterns .

How can researchers evaluate the pharmacological potential of 1-(3-Aminopropyl)piperidine-4-carbonitrile as a drug intermediate?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Modify the aminopropyl chain length or nitrile position and test bioactivity. demonstrates this approach for opioid precursors, where structural analogs showed varied receptor binding .
  • In Vitro Assays : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and membrane permeability (Caco-2 cell model). details pharmacological evaluations of pyridine-carbonitrile derivatives .
  • Metabolic Stability : Use liver microsomes to assess metabolic degradation rates. Compare with known CNS-active piperidine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Aminopropyl)piperidine-4-carbonitrile
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.